molecular formula C16H23ClN2O2 B12782062 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride CAS No. 88069-41-4

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride

Cat. No.: B12782062
CAS No.: 88069-41-4
M. Wt: 310.82 g/mol
InChI Key: ULNUVGMPXPMYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.

    Amidation: Introduction of the acetamide group via amidation reactions.

    Substitution Reactions: Incorporation of the methoxyphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.

    Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

88069-41-4

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-7-3-2-6-13(14)17-15(19)12-16-8-4-10-18(16)11-5-9-16;/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19);1H

InChI Key

ULNUVGMPXPMYSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC23CCCN2CCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.